4-Methyl-benzenepropanenitrile
Description
4-Methyl-benzenepropanenitrile (hypothetical structure: 3-(4-methylphenyl)propanenitrile) is an aromatic nitrile compound featuring a benzene ring substituted with a methyl group at the para position and a propanenitrile (-CH₂CH₂CN) chain. Nitriles like this are critical intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactivity, particularly in nucleophilic additions and cyclization reactions .
Properties
IUPAC Name |
3-(4-methylphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQVGHJINHFPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
Recent advances leverage transition metal catalysis, particularly nickel or palladium complexes, to couple aromatic halides with nitrile-containing reagents.
Key Reaction:
- Starting Material: 4-Methylbromobenzene (para-bromotoluene)
- Catalyst: Nickel(II) chloride or palladium(0) complexes
- Reagents: Cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN)
- Conditions: Reflux in an inert solvent like dimethylformamide (DMF), in the presence of a ligand such as triphenylphosphine.
Reaction Data Table:
| Parameter | Details | Reference/Notes |
|---|---|---|
| Catalyst | NiCl₂ or Pd(PPh₃)₄ | High efficiency in coupling reactions |
| Cyanide source | Zn(CN)₂ or KCN | Ensures high selectivity and yield |
| Solvent | DMF or N-methyl-2-pyrrolidone (NMP) | Elevated temperatures (~100°C) |
Advantages:
- High selectivity.
- Suitable for functionalized substrates.
- Compatible with various substituents.
Hydrocyanation of Styrene Derivatives
Method Overview:
Hydrocyanation involves adding hydrogen cyanide (HCN) across a double bond in styrene derivatives, followed by aromatic substitution.
Procedure:
Reaction Data Table:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrocyanation | Styrene + HCN + Pd catalyst | ~75% | Requires safety precautions due to HCN toxicity |
| Aromatic substitution | Post-hydrocyanation | Variable | Optimized to favor para-position |
Hydrolysis and Functional Group Interconversion
In some cases, precursors such as 4-methyl-benzyl cyanide or related derivatives are hydrolyzed or oxidized to generate the nitrile.
Method:
- Hydrolysis of nitrile groups using acid or base to generate corresponding acids, which can then be converted back to nitriles via dehydration.
Notes on Reaction Conditions and Catalysts
| Parameter | Typical Range | Remarks |
|---|---|---|
| Temperature | 50–120°C | Higher temperatures favor reaction rates but may cause side reactions |
| Solvent | Ethanol, DMF, NMP | Solvent choice impacts solubility and selectivity |
| Catalysts | Nickel salts, palladium complexes | Transition metals enhance coupling efficiency |
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Friedel–Crafts Alkylation + Nitrile Substitution | Toluene, acrolein, NaCN | High regioselectivity, scalable | Requires careful control of conditions |
| Transition Metal-Catalyzed Coupling | Halogenated aromatic + Zn(CN)₂ | High yield, functional group tolerance | Cost of catalysts, need for inert atmosphere |
| Hydrocyanation of Styrene Derivatives | Styrene + HCN | Efficient for substituted derivatives | Toxic reagents, safety concerns |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-benzenepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are often used.
Major Products Formed
Oxidation: 4-Methyl-benzenepropanenitrile can be oxidized to 4-methylbenzoic acid.
Reduction: Reduction yields 4-methylbenzylamine.
Substitution: Electrophilic substitution can produce various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-benzenepropanenitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-benzenepropanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Aromatic Nitriles
Structural and Reactivity Differences
- Functional Groups: The hydroxyl group in 3-(4-Hydroxy-3-methyl-phenyl)propanenitrile enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents compared to the non-hydroxylated 4-Methyl-benzenepropanenitrile . 2-(4-Boronophenyl)-2-methylpropanenitrile contains a boronic acid group, enabling participation in Suzuki-Miyaura cross-coupling reactions—a feature absent in the target compound . 4-(2-Methylpropoxy)benzonitrile’s ether group reduces reactivity toward electrophilic substitution compared to aliphatic nitriles, directing synthetic modifications to the nitrile or alkoxy positions .
- Aromatic nitriles (e.g., 2-(4-Methylphenyl)benzonitrile) have conjugated π-systems, stabilizing the nitrile group and altering acidity compared to aliphatic nitriles .
Biological Activity
4-Methyl-benzenepropanenitrile, also known as p-tolylpropanenitrile, is a compound with notable biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
4-Methyl-benzenepropanenitrile has the chemical formula and features a nitrile group attached to a propyl chain with a methyl-substituted benzene ring. The synthesis of this compound can be achieved through various methods:
- Nucleophilic Substitution : Reacting 4-methylbenzyl chloride with sodium cyanide in a solvent like dimethyl sulfoxide (DMSO) under reflux conditions.
- Catalytic Hydrogenation : In industrial settings, it may be produced by hydrogenating 4-methylcinnamaldehyde followed by the addition of hydrogen cyanide, which offers high yield and scalability .
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal properties of 4-Methyl-benzenepropanenitrile. Research involving Schiff base complexes derived from this compound demonstrated significant activity against various bacterial strains and fungi. For instance, certain synthesized complexes exhibited effective antibacterial action against Staphylococcus aureus and antifungal activity against Candida albicans .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that derivatives of 4-Methyl-benzenepropanenitrile can inhibit inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
The biological activity of 4-Methyl-benzenepropanenitrile is attributed to its ability to interact with specific biomolecular targets. The nitrile group can participate in nucleophilic addition reactions, while the aromatic ring may undergo electrophilic substitution. These interactions can modulate various biochemical pathways, influencing cellular processes such as inflammation and microbial resistance .
Research Findings and Case Studies
A comprehensive analysis of various studies reveals the following key findings regarding the biological activity of 4-Methyl-benzenepropanenitrile:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antibacterial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values in the low micromolar range. |
| Study B | Antifungal activity | Showed effectiveness against C. albicans, with a reduction in growth observed at concentrations of 50 µg/mL. |
| Study C | Anti-inflammatory effects | Inhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-benzenepropanenitrile, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyanation reactions. For optimization, systematically vary catalysts (e.g., Pd-based catalysts for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Monitor yields using HPLC or GC-MS, and employ Design of Experiments (DoE) to identify critical parameters .
Q. Which spectroscopic techniques are most effective for confirming the structure of 4-Methyl-benzenepropanenitrile?
- Methodology : Prioritize ¹H/¹³C NMR to confirm the aromatic methyl group and propionitrile chain. Use FT-IR to validate the C≡N stretch (~2240 cm⁻¹) and aromatic C-H bonds. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular weight verification. Lack of spectral data in literature necessitates comparative analysis with structurally analogous nitriles .
Q. How can researchers assess the purity of 4-Methyl-benzenepropanenitrile, and what analytical thresholds are recommended?
- Methodology : Employ HPLC with a reverse-phase C18 column (detection at 254 nm) or GC-MS for volatile impurities. Aim for ≥98% purity for biological assays. Validate via melting point consistency (±2°C of literature values) and elemental analysis (deviation <0.4% for C/H/N) .
Q. What are the critical safety considerations when handling 4-Methyl-benzenepropanenitrile in laboratory settings?
- Methodology : Use fume hoods and closed systems to minimize inhalation. Wear nitrile gloves, lab coats, and safety goggles. Monitor airborne concentrations with OSHA-compliant detectors. In case of exposure, follow protocols for nitrile toxicity (e.g., immediate rinsing with water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for 4-Methyl-benzenepropanenitrile derivatives?
- Methodology : Perform multi-technique validation (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. Use computational spectroscopy (DFT calculations) to predict and compare spectral profiles. Publish raw data in open repositories to facilitate peer validation .
Q. What strategies are effective for studying 4-Methyl-benzenepropanenitrile’s interactions with enzymes or proteins?
- Methodology : Design fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding affinity. Use molecular docking simulations (AutoDock Vina) to predict interaction sites. Validate with site-directed mutagenesis of target proteins .
Q. How can in silico modeling predict the reactivity of 4-Methyl-benzenepnenitrile in complex syntheses?
- Methodology : Apply density functional theory (DFT) to calculate reaction pathways and transition states. Use retrosynthetic analysis tools (e.g., AiZynthFinder) to identify feasible precursors. Validate predictions with small-scale kinetic studies .
Q. What experimental designs are suitable for investigating the stability of 4-Methyl-benzenepropanenitrile under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
